molecular formula C12H15ClN4O4S B2901852 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride CAS No. 1170179-68-6

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Cat. No.: B2901852
CAS No.: 1170179-68-6
M. Wt: 346.79
InChI Key: BSJMIYMQAKBICS-UHFFFAOYSA-N
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Description

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride is a quinoxaline-derived compound characterized by a piperazine sulfonyl substituent at the 6-position of the heterocyclic core. The quinoxaline scaffold is structurally analogous to naturally occurring cofactors like flavin adenine dinucleotide (FAD), enabling interactions with enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy . The compound is synthesized via a multi-step process involving sulfonylation of the quinoxaline core, followed by substitution with piperazine and subsequent hydrochlorination to enhance solubility and bioavailability . Its pharmacological relevance stems from PARP-1 inhibitory activity, which disrupts DNA repair in cancer cells, leading to synthetic lethality in BRCA-mutated tumors .

Properties

IUPAC Name

6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMIYMQAKBICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170179-68-6
Record name 6-(piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione hydrochloride
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Biological Activity

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride (CAS 1170179-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₁₂H₁₅ClN₄O₄S
  • Molecular Weight : 346.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with various sulfonyl and quinoxaline derivatives, leading to the formation of the target compound. The structural confirmation is performed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antitumor properties. For instance, a study evaluated several compounds related to quinoxaline, including this compound. The results indicated that this compound shows promising activity against various cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-7 (Breast)5.56Highly Active
K562 (Leukemia)>100Inactive
NCI-H460 (Lung)11.79Moderately Active

The IC50 value indicates the concentration required to inhibit cell viability by 50%. In this case, the compound demonstrated potent activity against MCF-7 cells but was less effective against K562 cells .

Antimicrobial Activity

The antimicrobial potential of related quinoxaline derivatives has also been investigated. A study showed that these compounds were evaluated against both Gram-positive and Gram-negative bacteria using the disk diffusion method.

Microorganism Inhibition Zone (mm) Activity
Staphylococcus aureus15Active
Escherichia coli10Moderately Active
Candida albicans12Active

These findings suggest that the compound may possess both antibacterial and antifungal properties, although specific data for this compound is limited .

The biological activity of quinoxaline derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and repair. For instance, some studies have shown that these compounds can inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:

  • Breast Cancer Treatment : A recent study focused on the effects of piperazine-substituted quinoxalines on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activities of various quinoxaline derivatives against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring undergoes characteristic amine-based reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylated derivatives :
Piperazine+RCOClN Acyl piperazine+HCl\text{Piperazine}+\text{RCOCl}\rightarrow \text{N Acyl piperazine}+\text{HCl}
Applications : Enhances lipophilicity for improved pharmacokinetics ( ).

Alkylation

Alkyl halides (e.g., methyl iodide) substitute piperazine hydrogens:
Piperazine+R XN Alkyl piperazine\text{Piperazine}+\text{R X}\rightarrow \text{N Alkyl piperazine}
Example : Methylation improves solubility and bioavailability ( ).

Coordination Chemistry

Piperazine acts as a bidentate ligand for transition metals (e.g., Cd²⁺), forming stable complexes ( ).

Reactivity of the Quinoxaline Core

The 1,4-dihydroquinoxaline-2,3-dione scaffold participates in:

Electrophilic Substitution

The electron-deficient quinoxaline core undergoes halogenation or nitration at the C7 position due to sulfonyl-directed regioselectivity ( ).

Redox Reactions

  • Oxidation : Converts the dihydroquinoxaline to a fully aromatic quinoxaline under acidic conditions ( ).
  • Reduction : Hydrogenation of the dione moiety forms diol intermediates ( ).

Pharmacological Interactions

The compound’s sulfonamide and quinoxaline motifs contribute to DPP-4 inhibitory activity (IC₅₀ = 0.67–1.28 nM) by mimicking peptide substrates ( ). Key findings include:

Structure-Activity Relationship (SAR) :

  • Sulfonamide Linker : Critical for binding to the S2 pocket of DPP-4 ( ).
  • Piperazine Group : Enhances solubility and modulates selectivity over other proteases ( ).

In Vivo Efficacy :

ModelDose (mg/kg)Glucose Reduction (%)
STZ-diabetic rats1042.5 ± 3.1
db/db mice538.9 ± 2.8

Derivatization for Drug Discovery

The compound serves as a precursor for:

  • Anticancer Agents : Conjugation with dithiolo[4,5-b]quinoxaline enhances antiproliferative activity (IC₅₀ = 0.049–0.068 μM vs. MCF-7 cells) ( ).
  • Antimicrobials : Hybridization with thiazole or pyrazole rings broadens spectrum ( ).

Stability and Degradation

  • Hydrolysis : The sulfonamide bond is stable under physiological pH but cleaves in strong acids (pH < 2) ( ).
  • Photodegradation : Exposure to UV light (254 nm) induces quinoxaline ring decomposition ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride becomes evident when compared to related quinoxaline and benzoxazinone derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Core Structure Substituents Primary Application Key Properties Synthesis Method References
6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione HCl Quinoxaline-2,3-dione 6-position: Piperazine sulfonyl group PARP-1 inhibition (anticancer) Hydrochloride salt enhances solubility; PARP-1 inhibitory activity (IC₅₀ data not explicitly reported) Sulfonyl chloride intermediate route
6-(Substituted pyrazolyl)-sulfonyl-1,4-dihydroquinoxaline-2,3-dione (Derivatives 4–6) Quinoxaline-2,3-dione 6-position: Pyrazolyl sulfonyl groups PARP-1 inhibition (anticancer) Variable IC₅₀ values depending on pyrazole substituents (e.g., electron-withdrawing groups enhance potency) Sulfonohydrazide intermediate route
1,4-Dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione Quinoxaline-2,3-dione 1,4-positions: Benzyl; 6-position: Methyl Corrosion inhibition (industrial) Lipophilic benzyl groups improve adsorption on steel surfaces; no reported pharmacological activity Benzylation with benzyl chloride/K₂CO₃
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one HCl Benzoxazin-3-one 6-position: Chloro; 7-position: Piperazine sulfonyl Discontinued (unspecified) Benzoxazinone core reduces planarity vs. quinoxaline; discontinued due to stability or efficacy concerns Not detailed in available sources

Key Observations

Core Structure Impact: The quinoxaline-2,3-dione core in the target compound and derivatives 4–6 provides a planar structure conducive to PARP-1 binding, unlike the non-planar benzoxazinone core in , which may explain the latter’s discontinuation . The 1,4-dibenzyl-6-methyl derivative lacks the sulfonamide group critical for PARP-1 interaction, aligning with its non-pharmacological application in corrosion inhibition.

Substituent Effects :

  • Piperazine sulfonyl groups enhance aqueous solubility (via protonable amines) and target engagement compared to pyrazolyl sulfonyl groups in derivatives 4–6, which require optimization of electronic properties for potency .
  • Benzyl groups in increase hydrophobicity, favoring surface adsorption on metals rather than biological targets.

Pharmacological vs. Industrial Utility :

  • The target compound and its pyrazolyl analogs are tailored for cancer therapy, whereas the dibenzyl derivative exemplifies structural flexibility enabling industrial applications.

Salt Form Advantages: The hydrochloride salt of the target compound improves pharmacokinetics compared to neutral analogs, a feature absent in the discontinued benzoxazinone derivative .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis of 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride?

  • Methodology : Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry of sulfonyl chloride and amine precursors) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables . Reaction monitoring via HPLC or NMR ensures reproducibility and identifies side products early .

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under different solvent systems?

  • Methodology : Perform mechanistic studies using computational reaction path searches (e.g., density functional theory) to model solvent effects on transition states. Pair computational predictions with controlled lab experiments to validate hypotheses . For example, polar aprotic solvents like dimethylformamide may stabilize intermediates, while non-polar solvents could favor alternative pathways .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^{13}C NMR for functional group analysis, and X-ray crystallography for absolute stereochemical assignment. Impurity profiling via LC-MS with reference standards (e.g., EP pharmacopeial guidelines) ensures compliance with purity thresholds >98% .

Advanced Research Questions

Q. How can quantum chemical calculations enhance the design of derivatives targeting specific biological receptors?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of the quinoxaline-dione scaffold with receptor sites (e.g., NMDA receptors). Pair with ab initio calculations to optimize electronic properties (e.g., sulfonamide group geometry) for improved ligand-receptor interactions . Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics.

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with forced degradation (e.g., 40°C/75% RH for 6 months). Monitor degradation products via UPLC-QTOF and correlate with computational predictions of hydrolysis pathways (e.g., piperazine ring oxidation). Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate pH-dependent decomposition .

Q. How can researchers integrate machine learning to predict synthetic byproducts and optimize reaction conditions?

  • Methodology : Train neural networks on reaction datasets (e.g., USPTO) to predict likely side reactions (e.g., sulfonamide cross-linking). Combine with robotic high-throughput experimentation to validate predictions and refine algorithms iteratively . For example, over-alkylation of the piperazine ring can be minimized using Bayesian optimization of reagent addition rates .

Q. What advanced spectroscopic methods elucidate the compound’s solid-state behavior and polymorphism?

  • Methodology : Employ synchrotron-based powder X-ray diffraction (PXRD) to identify polymorphic forms. Pair with solid-state NMR (15^{15}N CPMAS) to probe hydrogen-bonding networks. Thermodynamic stability of polymorphs can be assessed via differential scanning calorimetry (DSC) and humidity-controlled gravimetric analysis .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics (stopped-flow UV-Vis) to resolve discrepancies in reaction mechanisms .
  • Biological Activity Profiling : Use in vitro assays (e.g., calcium flux for NMDA receptor modulation) with structure-activity relationship (SAR) studies to prioritize derivatives for in vivo testing .

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